![molecular formula C9H6F3N3OS B2808538 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine CAS No. 70091-10-0](/img/structure/B2808538.png)
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
The compound “5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine” is an organic compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The thiadiazole ring is substituted at the 5-position with a 4-(trifluoromethoxy)phenyl group and at the 2-position with an amine group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a thiadiazole ring attached to a phenyl ring through a trifluoromethoxy group. The electron-withdrawing nature of the trifluoromethoxy group could potentially influence the electronic properties of the entire molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethoxy group could potentially increase the compound’s stability and resistance to metabolism, while the amine group could participate in hydrogen bonding, influencing the compound’s solubility .Scientific Research Applications
Electrochromic Devices
The compound is used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles , which are electrochemically synthesized and characterized for their electrochromic behaviors . These polymers are promising anodic materials for electrochromic devices, which can tune their colors reversibly upon applying various potentials or undergoing a redox process .
Inhibitors of Soluble Epoxide Hydrolase (sEH)
The compound is used in the synthesis of N, N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment . These bis-ureas are promising as inhibitors of human soluble epoxide hydrolase (sEH), a promising target for etiotropic therapy of hypertonia, tuberculosis, renal pathologies, and other socially dangerous diseases .
Antitumor Activity
Compounds containing a 4-(trifluoromethoxy)phenyl group have shown antitumor activity via inhibition of tyrosine kinase .
Insecticides
Compounds containing a 4-(trifluoromethoxy)phenyl group are used as insecticides, which act by blocking potential-dependent sodium channels in injurious insects and rodents .
Studying Biological Processes Related to Aging
Compounds containing a 4-(trifluoromethoxy)phenyl group may be useful in studying biological processes related to aging .
Trifluoromethoxylation Reagents
The compound can be used as a reagent in trifluoromethoxylation reactions .
Mechanism of Action
properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3OS/c10-9(11,12)16-6-3-1-5(2-4-6)7-14-15-8(13)17-7/h1-4H,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURXPFBQVJNHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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